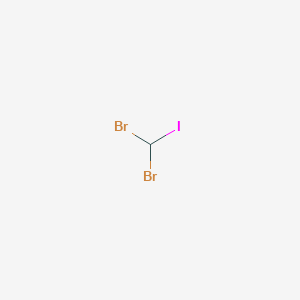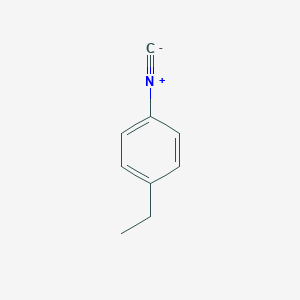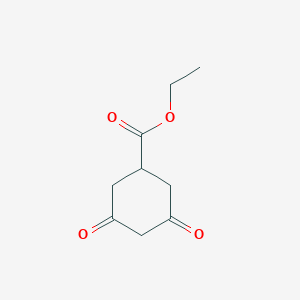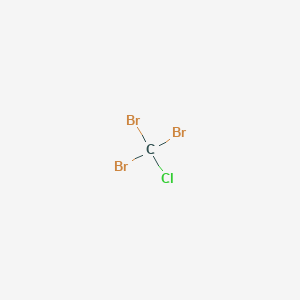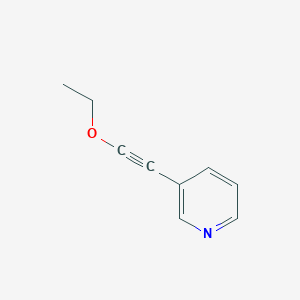
3-(Ethoxyethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EEP is a pyridine derivative with an ethoxyethynyl group attached to the nitrogen atom. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 3-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is a target for cancer therapy.
Biochemische Und Physiologische Effekte
3-(Ethoxyethynyl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3-(Ethoxyethynyl)pyridine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Ethoxyethynyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(Ethoxyethynyl)pyridine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(Ethoxyethynyl)pyridine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-(Ethoxyethynyl)pyridine. One area of research is the development of 3-(Ethoxyethynyl)pyridine-based materials for electronic and optoelectronic applications. Another area of research is the development of 3-(Ethoxyethynyl)pyridine-based anticancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Ethoxyethynyl)pyridine and its potential applications in various fields of research.
Synthesemethoden
3-(Ethoxyethynyl)pyridine can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the reaction between 3-bromo pyridine and ethoxyacetylene in the presence of a palladium catalyst. Another method involves the reaction between 3-chloro pyridine and ethoxyacetylene in the presence of a base. Both methods have been reported to yield high purity 3-(Ethoxyethynyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in various fields of research. In the field of material science, 3-(Ethoxyethynyl)pyridine has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in electronic and optoelectronic applications. In the field of medicinal chemistry, 3-(Ethoxyethynyl)pyridine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 3-(Ethoxyethynyl)pyridine has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
143278-15-3 |
|---|---|
Produktname |
3-(Ethoxyethynyl)pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-7-5-9-4-3-6-10-8-9/h3-4,6,8H,2H2,1H3 |
InChI-Schlüssel |
QPKVKKUAPPKUDR-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CN=CC=C1 |
Kanonische SMILES |
CCOC#CC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-(ethoxyethynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




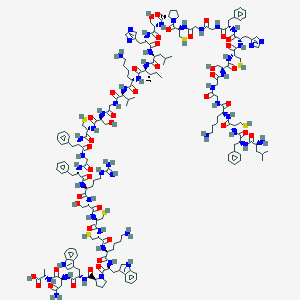
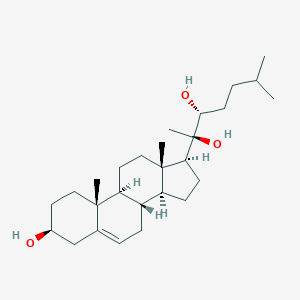
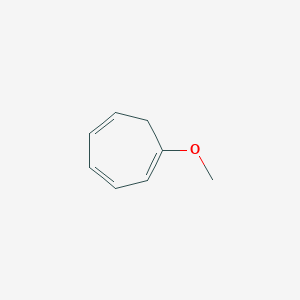
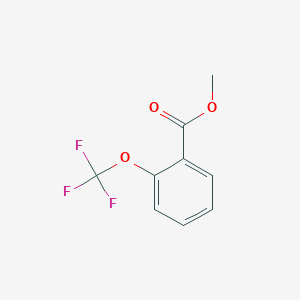
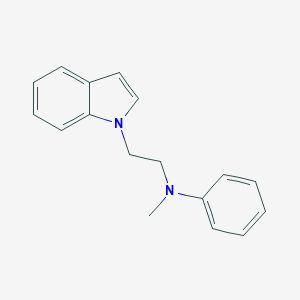
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
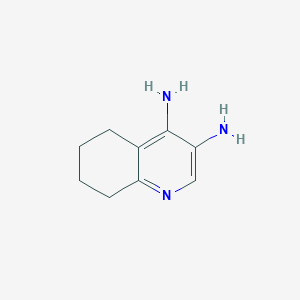
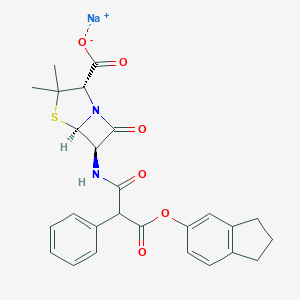
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
